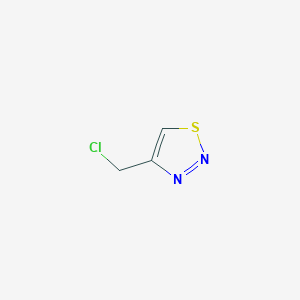

4-(Chloromethyl)-1,2,3-thiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-1-3-2-7-6-5-3/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFVKQUUOJAIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloromethyl 1,2,3 Thiadiazole

Primary Synthetic Routes to 1,2,3-Thiadiazole (B1210528) Scaffolds

The construction of the 1,2,3-thiadiazole core is the foundational step in the synthesis of 4-(chloromethyl)-1,2,3-thiadiazole. Several classical and modern synthetic methods are employed for this purpose.

Cyclization Reactions for 1,2,3-Thiadiazole Ring Formation

The formation of the 1,2,3-thiadiazole ring is typically achieved through cyclization reactions involving a sulfur source and a suitable nitrogen-containing precursor.

The Hurd-Mori reaction is a widely utilized and versatile method for synthesizing 1,2,3-thiadiazoles. thieme-connect.de This reaction involves the cyclization of hydrazones, particularly those with an N-acyl or N-tosyl group, with thionyl chloride (SOCl₂). wikipedia.org The reaction proceeds through the attack of thionyl chloride on the hydrazone, leading to the formation of the thiadiazole ring. thieme-connect.de

The regioselectivity of the Hurd-Mori reaction is a critical aspect, especially in the synthesis of bicyclic or asymmetrically substituted 1,2,3-thiadiazoles. thieme-connect.com For instance, in the cyclization of hydrazones derived from unsymmetrical ketones, the reaction can potentially yield two isomeric products. Studies have shown that both steric and electronic factors influence the direction of cyclization. thieme-connect.com For example, the presence of an electron-withdrawing group can significantly impact the success of the cyclization. thieme-connect.com In the synthesis of chiral 1,2,3-thiadiazole derivatives from (+)-3-carene and α-pinene, the Hurd-Mori reaction demonstrated high regioselectivity, with the reaction occurring preferentially at the methylene (B1212753) group over the methyl group of a substituted acetone (B3395972) moiety. urfu.ru

A common and effective approach for the synthesis of 1,2,3-thiadiazoles is the cyclization of acylhydrazones with thionyl chloride. researchgate.netacs.org This method is a variation of the Hurd-Mori synthesis. The reaction typically involves treating an acylhydrazone, which possesses an α-methylene group, with thionyl chloride. thieme-connect.de This process has been successfully applied in both solution-phase and solid-phase synthesis, offering an efficient route to a variety of 4,5-disubstituted 1,2,3-thiadiazoles with good yields and high purities. researchgate.net For example, resin-bound acylhydrazones have been reacted with thionyl chloride to produce 4,5-disubstituted 1,2,3-thiadiazoles in yields ranging from 76-93%. researchgate.net

The reaction of semicarbazones, a type of acylhydrazone, with thionyl chloride is also a well-established method for preparing 1,2,3-thiadiazoles. mdpi.com Ketones can be converted to their corresponding semicarbazones, which then undergo cyclization in the presence of excess thionyl chloride to yield the desired 1,2,3-thiadiazole derivatives. mdpi.com

| Starting Material | Reagent | Product | Yield | Reference |

| Acylhydrazone resin | Thionyl chloride | 4,5-Disubstituted 1,2,3-thiadiazoles | 76-93% | researchgate.net |

| Ketone semicarbazones | Thionyl chloride | 1,2,3-Thiadiazole hybrids | Good | mdpi.com |

Another synthetic strategy involves the use of thionyl hydrazide derivatives. For instance, ionic liquid-supported sulfonyl hydrazine (B178648) can be reacted with ketones to form the corresponding supported hydrazones. These intermediates are then treated with thionyl chloride to afford 1,2,3-thiadiazoles in excellent yields, typically between 80-91%. mdpi.com This method highlights the use of a soluble support to facilitate the synthesis and purification of the final products. mdpi.com

Preparation of 4-Alkyl-5-chloromethyl-1,2,3-thiadiazoles

The synthesis of 4-alkyl-5-chloromethyl-1,2,3-thiadiazoles has been specifically reported. researchgate.net This substitution pattern is of interest for developing new biologically active molecules. The general strategies for introducing the chloromethyl group often involve either starting with a precursor already containing a chloromethyl or a group that can be readily converted to it, or by functionalizing a pre-formed 1,2,3-thiadiazole ring.

Synthetic Modifications and Functionalization of 1,2,3-Thiadiazoles Leading to Chloromethyl Derivatives

The introduction of a chloromethyl group onto a pre-existing 1,2,3-thiadiazole ring is a key strategy for accessing this compound. This can be achieved through various functionalization reactions.

While direct chloromethylation of the 1,2,3-thiadiazole ring can be challenging, related heterocyclic systems offer insights into potential synthetic routes. For example, 1,2,5-thiadiazole (B1195012), which was previously considered resistant to electrophilic substitution, has been shown to undergo chloromethylation. rsc.org This suggests that under appropriate conditions, direct chloromethylation of 1,2,3-thiadiazoles might be feasible.

Alternatively, functional group transformations on a substituted 1,2,3-thiadiazole can lead to the desired chloromethyl derivative. For instance, a 1,2,3-thiadiazole bearing a hydroxymethyl or a related functional group at the 4-position could potentially be converted to the corresponding chloromethyl derivative using standard chlorinating agents.

Another approach involves the synthesis of more complex structures where the chloromethyl group is introduced as part of a larger substituent. For example, 2-R-5-chloromethyl-1,3,4-thiadiazoles have been synthesized by the cyclization of intermediary thiosemicarbazides with monochloroacetyl chloride. jocpr.com While this is for the 1,3,4-thiadiazole (B1197879) isomer, similar strategies could be adapted for the 1,2,3-thiadiazole system. The reaction of a honokiol (B1673403) chloromethyl derivative with 5-aryl-1,3,4-thiadiazole-2-amines has also been reported to produce thiadiazole derivatives. mdpi.com

| Precursor | Reaction | Product | Reference |

| 1,2,5-Thiadiazole | Chloromethylation | Chloromethyl-1,2,5-thiadiazole | rsc.org |

| Intermediary thiosemicarbazides | Cyclization with monochloroacetyl chloride | 2-R-5-chloromethyl-1,3,4-thiadiazoles | jocpr.com |

| Honokiol chloromethyl derivative | Reaction with 5-aryl-1,3,4-thiadiazole-2-amines | Thiadiazole honokiol derivatives | mdpi.com |

Comparative Analysis of Synthetic Efficiencies and Yields for this compound Preparation

The efficient synthesis of this compound is crucial for its availability in research and development. The primary route for obtaining this and structurally similar 1,2,3-thiadiazoles is the Hurd-Mori reaction. This reaction involves the cyclization of α-methylene ketone hydrazones with thionyl chloride. While specific yield data for the direct synthesis of this compound is not extensively reported in publicly available literature, a comparative analysis can be drawn from the synthesis of analogous compounds.

A key example is the synthesis of the closely related 5-chloromethyl-4-methyl-1,2,3-thiadiazole. This multi-step synthesis begins with the reaction of methyl hydrazinecarboxylate and ethyl acetoacetate, followed by cyclization with thionyl chloride to form the thiadiazole ring. The subsequent conversion of a hydroxyl group to the chloromethyl group provides the final product. The cyclization step in this sequence has been reported with a yield of 81%.

Another relevant method is a solid-phase "catch and release" strategy, which also utilizes the Hurd-Mori cyclization. In this approach, ketones are captured on a polymer sulfonyl hydrazide resin. The subsequent cyclizative cleavage with thionyl chloride releases the 1,2,3-thiadiazole. While this method was demonstrated for a range of 1,2,3-thiadiazoles, a specific example, the synthesis of 4-(4'-bromophenyl)-5-n-propyl-1,2,3-thiadiazole, was achieved in an impressive 82% yield with 94% purity as determined by gas chromatography. sciforum.net This high-yielding strategy suggests a promising avenue for the efficient production of this compound.

Furthermore, a solid-phase synthesis of 4,5-disubstituted 1,2,3-thiadiazoles from resin-bound acylhydrazones and thionyl chloride has been reported to provide yields in the range of 76-93%. researchgate.net This indicates that the core cyclization reaction is generally efficient.

Based on these findings, the Hurd-Mori reaction and its variations stand out as the most effective methods for the preparation of the 1,2,3-thiadiazole core. The yields for analogous compounds suggest that the synthesis of this compound could be expected to proceed with good to excellent efficiency.

To provide a clearer comparison, the following interactive table summarizes the yields reported for the synthesis of structurally related 1,2,3-thiadiazoles, which can be considered indicative of the potential efficiency for the synthesis of this compound.

| Synthetic Method | Product | Reported Yield (%) | Reference |

| Hurd-Mori Cyclization (Solution Phase) | 5-Chloromethyl-4-methyl-1,2,3-thiadiazole (cyclization step) | 81 | |

| "Catch and Release" Solid-Phase Synthesis | 4-(4'-Bromophenyl)-5-n-propyl-1,2,3-thiadiazole | 82 | sciforum.net |

| Solid-Phase Synthesis from Resin-Bound Acylhydrazones | 4,5-Disubstituted 1,2,3-thiadiazoles | 76-93 | researchgate.net |

This comparative data highlights the robustness of the Hurd-Mori cyclization for constructing the 1,2,3-thiadiazole ring system, suggesting that high yields are attainable for this compound through careful optimization of reaction conditions.

Chemical Reactivity and Transformation Mechanisms of 4 Chloromethyl 1,2,3 Thiadiazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group attached to the 4-position of the 1,2,3-thiadiazole (B1210528) ring serves as a primary site for nucleophilic attack. This reactivity is analogous to that of benzylic halides, where the chlorine atom is readily displaced by a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups, extending the molecular complexity and enabling the synthesis of targeted derivatives. The reactions are typical for halogenated compounds, where the chlorine atoms can be substituted by nucleophiles like amines or thiols. smolecule.comevitachem.com

The displacement of the chlorine atom in 4-(chloromethyl)-1,2,3-thiadiazole typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile directly attacks the electrophilic carbon atom of the chloromethyl group, leading to the simultaneous formation of a new bond and the cleavage of the carbon-chlorine bond. The reaction proceeds through a single transition state where the nucleophile and the leaving group (chloride ion) are both partially bonded to the carbon atom.

The facility of this reaction is enhanced by the stability of the 1,2,3-thiadiazole ring, which can effectively stabilize the transition state. The reaction is generally carried out in polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus preserving its reactivity.

A wide variety of substituted methyl derivatives can be synthesized from this compound by employing different nucleophiles. These transformations are crucial for building more complex molecules and for creating libraries of compounds for biological screening.

Reaction with Nitrogen Nucleophiles: Amines and azides readily displace the chloride to form aminomethyl and azidomethyl derivatives, respectively. For instance, the reaction with sodium azide (B81097) in a suitable solvent provides a straightforward route to 4-(azidomethyl)-1,2,3-thiadiazole. google.com This azide derivative is a valuable intermediate, as it can be further transformed into amines via reduction or used in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. google.comresearchgate.netpeerj.com Another notable reaction is the Sommelet reaction, where the chloromethyl group reacts with hexamethylenetetramine to form a quaternary salt, which upon hydrolysis yields the corresponding aldehyde, 4-formyl-1,2,3-thiadiazole. farmaciajournal.com

Reaction with Oxygen and Sulfur Nucleophiles: Alcohols, phenols, and thiols can also serve as effective nucleophiles. Reactions with alkoxides or phenoxides lead to the formation of ether linkages, while thiols and thiolates yield thioethers. These reactions are often facilitated by the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity. For example, reacting a chloromethyl derivative with a suitable 5-aryl-1,3,4-thiadiazole-2-amine in the presence of a base like potassium carbonate can form a new C-N bond. mdpi.com

Below is a table summarizing representative nucleophilic substitution reactions on chloromethyl-substituted heterocycles.

| Nucleophile | Reagent | Solvent | Product Type | Ref |

| Azide | Sodium Azide (NaN₃) | DMF | Azidomethyl derivative | google.compeerj.com |

| Amine | Hexamethylenetetramine | Chloroform | Quaternary ammonium (B1175870) salt (aldehyde precursor) | farmaciajournal.com |

| Amine | 5-Aryl-1,3,4-thiadiazole-2-amine | Acetone | Aminomethyl derivative | mdpi.com |

| Thiol | 5-((4-chlorophenyl)amino)-1,3,4-thiadiazole-2-thiol | Acetone | Thioether derivative | nih.gov |

Cross-Coupling Reactions Involving the Thiadiazole Core or Chloromethyl Group

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While the chloromethyl group can participate in some coupling reactions, it is more common for these transformations to occur at a halogenated position on the thiadiazole ring itself. Therefore, a derivative such as 5-bromo-4-(chloromethyl)-1,2,3-thiadiazole would be a more typical substrate for the methods described below. These reactions are essential for synthesizing complex aryl- or heteroaryl-substituted thiadiazoles.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net This reaction is widely applied to the synthesis of biaryl and heteroaryl-aryl compounds. mdpi.commdpi.com

For the 1,2,3-thiadiazole system, a halogen atom at the 4- or 5-position of the ring can be effectively coupled with various aryl or heteroaryl boronic acids. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃. The reaction mechanism involves the oxidative addition of the halo-thiadiazole to the Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net While direct Suzuki coupling of the chloromethyl group is less common, this method is paramount for functionalizing the thiadiazole core. rsc.org

The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by a palladium complex. This method is highly effective for synthesizing complex molecules due to its tolerance of a wide range of functional groups.

In the context of this compound chemistry, a halogenated derivative (e.g., 5-iodo- or 5-bromo-) would readily undergo Stille coupling. nih.govacs.org The reaction with various aryl-, heteroaryl-, or alkenylstannanes provides access to a broad scope of substituted thiadiazoles. nih.govacs.org The choice of catalyst, typically a Pd(0) species like Pd(PPh₃)₄, and reaction conditions can be tuned to achieve high yields and selectivity. For instance, selective couplings can be performed where one halogen is preferentially substituted over another in di-halogenated systems. nih.govacs.org

Beyond Suzuki and Stille reactions, other palladium-catalyzed transformations can be employed to modify the thiadiazole scaffold.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govacs.org A 5-halo-4-(chloromethyl)-1,2,3-thiadiazole could be coupled with various alkynes to introduce an alkynyl substituent onto the thiadiazole ring. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base such as an amine.

Direct (Het)arylation: Palladium-catalyzed direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization required in traditional cross-coupling reactions. In this approach, a C-H bond on the thiadiazole ring could potentially be coupled directly with an aryl halide. Studies on related benzo[1,2-d:4,5-d']bis( smolecule.comCurrent time information in Bangalore, IN.evitachem.comthiadiazole) systems have shown that C-H bonds can be selectively functionalized using catalysts like palladium acetate (B1210297) (Pd(OAc)₂). nih.gov This method offers a more atom-economical route to arylated thiadiazole derivatives.

A summary of representative palladium-catalyzed cross-coupling reactions on halo-thiadiazole systems is provided in the table below.

| Coupling Reaction | Substrate Type | Coupling Partner | Catalyst System | Product Type | Ref |

| Suzuki-Miyaura | Halo-1,2,3-triazole | Arylboronic acid | Pd-NHC complex / K₃PO₄ | Aryl-substituted triazole | rsc.org |

| Suzuki-Miyaura | Dichloro-1,2,6-thiadiazinone | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-substituted thiadiazinone | nih.govacs.org |

| Stille | Halo-1,2,6-thiadiazinone | Organostannane | PdCl₂(PPh₃)₂ / CuI | Aryl-substituted thiadiazinone | nih.govacs.org |

| Stille | Chloro-iodo-thiadiazinone | Organostannane | Pd(OAc)₂ | Aryl-substituted thiadiazinone | nih.govacs.org |

| Sonogashira | Dichloro-1,2,6-thiadiazinone | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl-substituted thiadiazinone | nih.govacs.org |

| Direct Arylation | Dibromo-benzo-bis-thiadiazole | Thiophene | Pd(OAc)₂ / KOAc | Thienyl-substituted benzo-bis-thiadiazole | nih.gov |

Cycloaddition Reactions and Heterocyclic Annulation

The formation of the 1,2,3-thiadiazole ring itself often proceeds through cyclization reactions, which are fundamental to its synthesis. Additionally, the fully formed this compound can serve as a building block in further annulation reactions to construct more complex heterocyclic systems.

One of the most versatile methods for synthesizing 1,2,3-thiadiazoles is the Hurd-Mori reaction . wikipedia.orghandwiki.org This reaction involves the cyclization of hydrazones that possess an α-methylene group, typically N-acyl or N-tosylhydrazones, upon treatment with thionyl chloride (SOCl₂). wikipedia.orgmdpi.comthieme-connect.de The reaction proceeds with high regioselectivity in some cases; for instance, the reaction of an oxo nitrile-derived semicarbazone with thionyl chloride acts on the methylene (B1212753) group exclusively over a methyl group to yield a single thiadiazole isomer. urfu.ru The success and yield of the Hurd-Mori reaction can be highly dependent on the electronic nature of substituents on the precursor. Electron-withdrawing groups on a pyrrolidine (B122466) precursor, for example, have been shown to give superior yields in the formation of fused pyrrolo[2,3-d] wikipedia.orghandwiki.orgurfu.ruthiadiazole systems. nih.gov

Another key synthetic pathway involves a [3+2] cycloaddition reaction . A plausible route to a dichlorinated 1,2,3-thiadiazole isomer involves the cycloaddition between a nitrile sulfide (B99878) and a diazo compound, which forms the core heterocyclic ring. vulcanchem.com

Once formed, the this compound moiety can be used in heterocyclic annulation reactions, where the reactive chloromethyl group facilitates the construction of fused ring systems. The chloromethyl group is an excellent electrophile, readily participating in reactions with nucleophiles to build new rings. For example, annulation reactions of sulfenyl chlorides with unsaturated compounds like allyl chloride can produce fused thiazino-quinolinium derivatives, highlighting a pathway where a chloromethyl group could be involved in building such bicyclic systems. nih.gov The intramolecular oxidative nucleophilic substitution of hydrogen (ONSH) represents another strategy where, in the presence of a base and an oxidant like iodine, fused 1,2,3-thiadiazoles can be prepared. mdpi.com

| Reaction Type | Precursors | Reagent(s) | Product Type | Reference(s) |

| Hurd-Mori Reaction | N-Acyl/Tosylhydrazones with α-methylene group | Thionyl Chloride (SOCl₂) | Substituted 1,2,3-thiadiazoles | wikipedia.org, mdpi.com, thieme-connect.de |

| [3+2] Cycloaddition | Nitrile Sulfide, Diazo Compound | - | 1,2,3-Thiadiazole core | vulcanchem.com |

| Heterocyclic Annulation | 8-Quinolinesulfenyl chloride, Allyl chloride | Chloroform (reflux) | wikipedia.orgevitachem.comThiazino[2,3,4-ij]quinolin-4-ium chloride | nih.gov |

| ONSH Cyclization | Substituted Thiadiazoles | tBuOK, I₂ | Fused 1,2,3-Thiadiazoles | mdpi.com |

Oxidation and Reduction Potentials and Their Chemical Consequences

The 1,2,3-thiadiazole ring exhibits susceptibility to both oxidation and reduction, leading to a variety of chemical transformations. The outcomes of these redox reactions are highly dependent on the specific reagents and conditions employed.

Oxidation Reactions Oxidation of the 1,2,3-thiadiazole ring can occur at its nitrogen or sulfur atoms. The use of a peracid, for instance, initially leads to oxidation at the N3 position, yielding a 1,2,3-thiadiazole-3-oxide. thieme-connect.de If an excess of the oxidizing agent is used, subsequent oxidation can occur at the sulfur atom. thieme-connect.de The enzymatic oxidation of 1,2,3-thiadiazoles has also been studied. The cytochrome P450 enzyme system can oxidize monocyclic 1,2,3-thiadiazoles, which results in the extrusion of the three heteroatoms and the formation of the corresponding acetylenes. nih.gov However, this same study found that a fused bicyclic 1,2,3-thiadiazole did not yield an acetylenic product upon oxidation, indicating that the molecular architecture significantly influences the reaction's outcome. nih.gov For the closely related 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole, common oxidizing agents like hydrogen peroxide can be used. smolecule.com

Reduction Reactions The 1,2,3-thiadiazole ring can be reduced under specific conditions. Powerful reducing agents can cause ring cleavage and desulfurization. For the related 1,2,5-thiadiazole (B1195012) isomer, this cleavage can be exploited synthetically to produce 1,2-diamino compounds. thieme-connect.de For 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole, lithium aluminum hydride (LiAlH₄) is a frequently utilized reducing agent. smolecule.com An electrochemical approach has also been developed for synthesizing 1,2,3-thiadiazoles through an anodic oxidation process, which highlights the redox-active nature of the precursors and the ring system. acs.org

The chemical consequences of these redox reactions are significant, allowing for the transformation of the thiadiazole ring into other functional groups or heterocyclic systems.

| Transformation | Reagent(s) | Product(s) | Chemical Consequence | Reference(s) |

| Oxidation | Peracid (1 equiv.) | 1,2,3-Thiadiazole-3-oxide | N-Oxidation | thieme-connect.de |

| Oxidation | Peracid (excess) | N-oxide S-oxide | S-Oxidation | thieme-connect.de |

| Oxidation | Cytochrome P450 (monocyclic) | Acetylene | Ring fragmentation | nih.gov |

| Reduction | Lithium Aluminum Hydride | Ring-opened products | Ring reduction/cleavage | smolecule.com |

Reactions with Thiosemicarbazide (B42300) and Related Compounds

The interaction between chloromethyl-thiadiazoles and thiosemicarbazide is most prominently documented in the context of synthesis, where thiosemicarbazide is a key precursor for forming the thiadiazole ring. mdpi.comnih.gov However, the reactivity of the chloromethyl group on a pre-formed 1,2,3-thiadiazole ring suggests a potential for direct reaction with thiosemicarbazide and its derivatives.

The chloromethyl group (-CH₂Cl) is a highly reactive electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. evitachem.com This allows for nucleophilic substitution reactions with a wide range of nucleophiles, including amines and thiols, to form new covalent bonds. evitachem.comsmolecule.com

Thiosemicarbazide (H₂N-NH-C(S)-NH₂) is a multifunctional compound possessing several nucleophilic centers, notably the hydrazine (B178648) nitrogens and the sulfur atom. The sulfur atom, in particular, can act as a potent nucleophile. While direct reaction data for this compound with thiosemicarbazide is scarce in the reviewed literature, the reactivity of similar systems provides a strong basis for plausible transformations. For instance, chloromethyl groups on other heterocyclic rings, such as pyridine, readily undergo nucleophilic substitution with sulfur nucleophiles. The reaction of 2,6-bis(chloromethyl)pyridine (B1207206) with 2-mercapto-5-methylthio-1,3,4-thiadiazole proceeds via nucleophilic attack of the thiadiazole's sulfur atom on the chloromethyl carbon, displacing the chloride. nih.gov This demonstrates the feasibility of forming a C-S bond by reacting a chloromethyl-substituted heterocycle with a sulfur-containing nucleophile.

Therefore, a probable reaction between this compound and thiosemicarbazide would involve the nucleophilic attack by the sulfur atom of thiosemicarbazide on the chloromethyl carbon, resulting in the formation of an S-alkylated thiosemicarbazide derivative.

Conversely, the more established reaction pathway involves the cyclization of thiosemicarbazide derivatives to form thiadiazole rings. In these syntheses, a thiosemicarbazide is typically reacted with a suitable compound to induce ring closure. For example, acylthiosemicarbazides can be cyclized in an alkaline medium to produce 1,2,4-triazoles or in acidic media to form 1,3,4-thiadiazoles. nih.govnih.govresearchgate.net The Hurd-Mori synthesis of 1,2,3-thiadiazoles also often starts from semicarbazones, which can be derived from semicarbazide (B1199961) or its analogs. mdpi.com

| Reactants | Conditions | Product Type | Reaction Type | Reference(s) |

| 2,6-Bis(chloromethyl)pyridine + 2-Mercapto-1,3,4-thiadiazole derivative | Et₃N, DMF, 90°C | S-alkylated pyridine | Nucleophilic Substitution | nih.gov |

| Acylthiosemicarbazide | NaOH | 5-substituted-4H-1,2,4-triazole-3-thiol | Intramolecular Cyclization | nih.gov |

| Ketone + Semicarbazide; then SOCl₂ | Room Temperature | 4,5-disubstituted-1,2,3-thiadiazole | Semicarbazone formation followed by Hurd-Mori Cyclization | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloromethyl 1,2,3 Thiadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton NMR (¹H-NMR) Analysis of Characteristic Chemical Shifts

Proton NMR provides valuable insights into the structure of 4-(chloromethyl)-1,2,3-thiadiazole derivatives. The chemical shift of the chloromethyl (-CH₂Cl) protons is a key diagnostic feature. For instance, in 5-chloromethyl-4-methyl-1,2,3-thiadiazole, the -CH₂Cl protons appear as a singlet at approximately 5.00 ppm. arkat-usa.org The proton on the thiadiazole ring itself typically resonates further downfield. In derivatives where the chloromethyl group is attached to other heterocyclic systems like benzimidazole, the -CH₂Cl protons can be observed at a similar chemical shift, for example, at 5.09 ppm for 2-(chloromethyl)-1H-benzimidazole. orientjchem.org

Table 1: ¹H-NMR Chemical Shifts for Protons in this compound Derivatives

| Proton Type | Chemical Shift (δ) in ppm |

| -CH₂Cl | ~5.00 - 5.09 |

| Aromatic/Heterocyclic-H | ~7.69 - 8.3 |

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the thiadiazole ring.

Carbon-13 NMR (¹³C-NMR) Investigations

Carbon-13 NMR complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In derivatives of 1,3,4-thiadiazole (B1197879), which shares structural similarities, the methylene (B1212753) carbon of the -CH₂Cl group appears around 29.5 ppm. orientjchem.org The carbons within the thiadiazole ring and any attached aromatic systems resonate at lower fields, typically between 114.3 and 164.3 ppm. orientjchem.org For example, the C=N carbons in a related benzimidazole-thiadiazole derivative were observed at 152.1 and 164.3 ppm. orientjchem.org

Table 2: ¹³C-NMR Chemical Shifts for Carbons in Thiadiazole Derivatives

| Carbon Type | Chemical Shift (δ) in ppm |

| -CH₂Cl | ~29.5 |

| Aromatic/Heterocyclic-C | ~114.3 - 137.1 |

| C=N | ~152.1 - 164.3 |

Note: These are representative values from related structures and may differ for this compound itself.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands confirm the presence of key structural motifs. The C-Cl stretching vibration is typically observed in the fingerprint region. In related chloromethyl-thiazole compounds, a band corresponding to the C-Cl stretch appears around 640 cm⁻¹. orientjchem.org The C=N stretching vibration of the thiadiazole ring is expected in the range of 1622-1625 cm⁻¹. orientjchem.orgresearchgate.net Furthermore, C-S stretching vibrations can be identified, often appearing around 702-746 cm⁻¹. researchgate.netfarmaciajournal.com

Table 3: Characteristic IR Absorption Frequencies for Thiadiazole Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| C-Cl | Stretch | ~640 |

| C=N | Stretch | ~1622 - 1625 |

| C-S | Stretch | ~702 - 746 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of molecules. For this compound, the molecular formula is C₃H₃ClN₂S, with a monoisotopic mass of approximately 133.97 Da. uni.lu A characteristic feature in the mass spectra of 1,2,3-thiadiazoles is the elimination of a nitrogen molecule (N₂) from the molecular ion. rsc.org High-resolution mass spectrometry can provide precise mass measurements, which helps in confirming the elemental composition of the molecule and its fragments. researchgate.net Predicted collision cross-section values can also be calculated for different adducts, such as [M+H]⁺ and [M+Na]⁺, which aids in structural confirmation. uni.luuni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 134.97783 | 119.8 |

| [M+Na]⁺ | 156.95977 | 131.0 |

| [M-H]⁻ | 132.96327 | 121.5 |

Source: PubChemLite. uni.lu

Theoretical Chemistry and Computational Investigations of 4 Chloromethyl 1,2,3 Thiadiazole

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in quantum chemistry for predicting the molecular and electronic properties of compounds. academicjournals.orgjchemlett.com For 4-(chloromethyl)-1,2,3-thiadiazole, DFT calculations, particularly using the B3LYP functional with various basis sets, have been instrumental in elucidating its three-dimensional structure and electronic landscape. researchgate.net

Optimization of Molecular Structure and Conformations

The initial step in computational analysis involves the optimization of the molecular structure to find its most stable conformation, corresponding to the minimum energy state on the potential energy surface. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles.

DFT calculations reveal a planar 1,2,3-thiadiazole (B1210528) ring. The chloromethyl group (-CH2Cl) is attached to the C4 position of this ring. The rotational barrier around the C4-C(H2Cl) bond is relatively low, allowing for different conformations. However, the most stable conformer is typically the one where steric hindrance is minimized. The optimized geometry provides a foundational understanding of the molecule's shape and size.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted) (Note: The following data is illustrative and based on typical values for similar structures calculated using DFT. Actual experimental values may vary.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N2-N3 | 1.28 | N3-N2-S1 | 110.5 |

| N2-S1 | 1.65 | N2-S1-C5 | 95.0 |

| S1-C5 | 1.72 | S1-C5-C4 | 115.0 |

| C5-C4 | 1.38 | C5-C4-N3 | 119.5 |

| C4-N3 | 1.35 | C4-N3-N2 | 100.0 |

| C4-C6 | 1.50 | C5-C4-C6 | 120.5 |

| C6-Cl | 1.78 | C4-C6-Cl | 112.0 |

Vibrational Frequencies and Spectral Correlation

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the various modes of vibration, such as stretching, bending, and torsion of the chemical bonds. The calculated vibrational spectrum, often presented as an infrared (IR) spectrum, can be compared with experimental data to validate the accuracy of the computational model. researchgate.net

The vibrational analysis for this compound would show characteristic peaks for the C-H, C-Cl, C=N, N=N, and C-S stretching and bending vibrations within the molecule. The correlation between the theoretical and experimental spectra helps in the definitive assignment of the observed spectral bands.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

For this compound, the HOMO is typically localized on the thiadiazole ring, particularly on the sulfur and nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the C=N-N=S part of the ring and the chloromethyl group, suggesting these areas are susceptible to nucleophilic attack. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: These values are examples and can vary based on the computational method and basis set used.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

In the MEP map of this compound, the regions around the nitrogen atoms of the thiadiazole ring are expected to show a negative potential, making them likely sites for interactions with electrophiles. Conversely, the area around the hydrogen atoms of the chloromethyl group and the chlorine atom would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry can be employed to explore the potential reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined. For instance, the nucleophilic substitution of the chlorine atom in the chloromethyl group is a common reaction for this type of compound. Theoretical calculations can model the approach of a nucleophile, the formation of the transition state, and the departure of the chloride ion, providing a detailed, step-by-step understanding of the reaction dynamics.

Quantum Chemical Parameters in Structure-Activity Relationship (SAR) Studies

Quantum chemical parameters derived from DFT calculations are increasingly used in Quantitative Structure-Activity Relationship (QSAR) studies. academicjournals.org These parameters can quantify various electronic and structural properties of a molecule that may be correlated with its biological activity. For this compound and its derivatives, parameters such as the HOMO-LUMO energies, dipole moment, atomic charges, and molecular polarizability can be used to build QSAR models. mdpi.com These models can then predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

Table 3: Key Quantum Chemical Parameters for this compound (Illustrative) (Note: These values are examples and can vary based on the computational method and basis set used.)

| Parameter | Value |

|---|---|

| Dipole Moment (Debye) | 2.5 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

| Global Softness (S) | 0.159 |

| Electrophilicity Index (ω) | 2.99 |

Molecular Docking Simulations for Ligand-Target Interactions

Extensive literature searches did not yield specific molecular docking studies for the compound this compound. While the broader class of thiadiazole derivatives has been the subject of numerous computational investigations to explore their interactions with various biological targets, research focusing explicitly on the molecular docking of this compound is not publicly available in the searched scientific literature.

Computational chemistry, particularly molecular docking, is a powerful tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and development for understanding how a ligand, such as a small molecule like this compound, might interact with a biological target, typically a protein or enzyme. These simulations can provide valuable insights into the binding affinity, mode of interaction, and the specific amino acid residues involved in the binding, which can guide the design of more potent and selective therapeutic agents.

The biological activity of thiadiazole derivatives is often attributed to the ability of the thiadiazole ring and its substituents to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the active site of a biological target. The chloromethyl group in this compound is a reactive moiety that could potentially form covalent bonds with nucleophilic residues in a protein, leading to irreversible inhibition.

Although no specific molecular docking data for this compound was found, research on analogous compounds containing the 1,2,3-thiadiazole core has highlighted their potential to interact with various biological targets. For instance, derivatives of 1,2,3-thiadiazole have been investigated for their activity against a range of diseases, suggesting that this scaffold can be accommodated in the binding sites of diverse proteins.

Future computational studies on this compound would be invaluable. Such research could involve:

Target Identification: Identifying potential biological targets for this compound based on its structural similarity to known bioactive molecules.

Molecular Docking: Performing docking simulations of this compound with the identified targets to predict binding energies and interaction patterns.

Molecular Dynamics Simulations: Running molecular dynamics simulations to assess the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the interactions.

Without specific research findings, any detailed discussion on the ligand-target interactions of this compound would be speculative. The scientific community awaits dedicated computational studies to elucidate the molecular mechanisms underlying the potential biological activities of this compound.

Applications and Research Trajectories of 4 Chloromethyl 1,2,3 Thiadiazole in Chemical Science

Role as a Versatile Building Block in Organic Synthesis

4-(Chloromethyl)-1,2,3-thiadiazole is a valuable heterocyclic compound that serves as a fundamental component in the synthesis of more complex molecules. cymitquimica.comevitachem.com Its utility stems from the reactive chloromethyl group attached to the 1,2,3-thiadiazole (B1210528) ring, which allows for a variety of chemical modifications.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the chloromethyl group makes this compound an excellent starting material for creating a wide range of other heterocyclic systems. For instance, it can undergo reactions to form various 1,3,4-thiadiazole (B1197879) derivatives. One common method involves the cyclization of thiosemicarbazides, which can be derived from reactions involving the chloromethyl group, in the presence of an acid. farmaciajournal.comjocpr.com This approach has been used to synthesize 2-R-5-chloromethyl-1,3,4-thiadiazoles. jocpr.com

Furthermore, the chloromethyl group can be converted to an aldehyde through the Sommelet reaction, where it first reacts with hexamethylenetetramine to form a quaternary salt, followed by hydrolysis to yield 2-R-5-formyl-1,3,4-thiadiazole derivatives. farmaciajournal.com These aldehydes are then valuable intermediates for constructing other complex heterocyclic structures. The versatility of this compound extends to its use in creating fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and researchgate.netnih.govaeeisp.com-triazolo[1,5-a]pyrimidines. researchgate.net

Intermediate in the Preparation of Complex Organic Molecules

Beyond the synthesis of other heterocycles, this compound serves as a crucial intermediate in the assembly of more intricate organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions, allows for the introduction of the thiadiazole moiety into larger molecular frameworks. This is particularly significant in the development of new materials and biologically active compounds. smolecule.com

For example, the chloromethyl group can be displaced by a variety of nucleophiles, enabling the attachment of different functional groups and the construction of complex side chains. This reactivity is fundamental to its role as a building block in creating molecules with specific desired properties.

Development in Agrochemical Research

Thiadiazole derivatives, synthesized from precursors like this compound, have shown significant potential in the field of agrochemicals, particularly as herbicides and fungicides.

Research on Herbicidal Activity and Mechanisms of Thiadiazole Derivatives

A number of thiadiazole derivatives have been investigated for their ability to control weeds. researchgate.netacs.org For example, certain 1,3,4-thiadiazole thioether derivatives have demonstrated good herbicidal activity against various plants, including wheat, sorghum, barnyard grass, cucumbers, rape, and radishes. scispace.com Specifically, some compounds achieved over 80% suppression of winter rape and radishes at a concentration of 100 micrograms/mL. scispace.com

Similarly, pyrazole (B372694) derivatives containing a 1,3,4-thiadiazole moiety have shown good herbicidal activity against dicotyledonous plants like Brassica campestris and Raphanus sativus, with inhibition rates of 90% for the root and 80-90% for the stalk at a concentration of 100 ppm. hep.com.cn Another study synthesized 5-dehydroabietyl-1,3,4-thiadiazole derivatives that exhibited excellent growth inhibition against rape (Brassica campestris) and some inhibition against barnyard grass (Echinochloa crusgalli). aeeisp.com

Inhibition of Photosynthesis and Electron Transport

The herbicidal effects of many thiadiazole derivatives are attributed to their ability to interfere with fundamental plant processes. researchgate.net A primary mechanism of action is the inhibition of photosynthesis. researchgate.netmdpi.comnih.gov These compounds can disrupt the electron transport chain within the chloroplasts, which is a critical step in converting light energy into chemical energy. researchgate.net This disruption leads to a cascade of effects, including the prevention of starch accumulation and ultrastructural damage to the mesophyll chloroplasts. researchgate.net Some research has also indicated that these derivatives can enhance the net photosynthesis value in plants, which may be a mechanism to protect the host plant from viral infections. mdpi.comnih.gov

Research on Fungicidal Activity and Mechanisms of Thiadiazole Derivatives

Thiadiazole derivatives have also been extensively studied for their potential to combat fungal plant pathogens. frontiersin.orgmdpi.com

A variety of novel thiadiazole-based compounds have been synthesized and tested against a range of fungi. For instance, indole (B1671886) derivatives containing a 1,3,4-thiadiazole ring have shown significant antifungal effects. acs.orgnih.gov One such derivative, Z2, was particularly effective against Botrytis cinerea, with an EC50 value of 2.7 μg/mL, outperforming commercial fungicides like azoxystrobin (B1666510) and fluopyram. nih.gov The proposed mechanism for Z2 involves the disruption of the mycelial cell membrane, leading to cell death, and it is also thought to act as a succinate (B1194679) dehydrogenase inhibitor (SDHI). acs.orgnih.gov

Other research has focused on pyrimidine (B1678525) derivatives bearing a 1,3,4-thiadiazole skeleton, which have demonstrated excellent antifungal activity against pathogens such as Botrytis cinerea, Botryosphaeria dothidea, and Phomopsis sp. frontiersin.org Similarly, N-acyl-N-arylalaninates incorporating a 1,2,3-thiadiazole fragment have shown moderate antifungal activity against B. cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. mdpi.com

The fungicidal mechanisms of thiadiazole derivatives are diverse. Some compounds, like the 1,3,4-thiadiazole derivative C1, disrupt cell wall biogenesis in fungi, leading to the formation of giant, misshapen cells that are unable to maintain their integrity. nih.gov This is evidenced by an uneven distribution of chitin (B13524) and β(1→3) glucan in the cell wall. nih.gov Other derivatives are believed to function by inhibiting specific enzymes essential for fungal growth.

Table of Fungicidal Activity of Selected Thiadiazole Derivatives

| Compound | Target Fungi | EC50 (μmol·L⁻¹) | Reference |

|---|---|---|---|

| D16 | Rhizoctonia solani | 0.0028 | researchgate.net |

| D12 | Botrytis cinerea | 0.0024 | researchgate.net |

| D5 | Stemphylium lycopersici | 0.0105 | researchgate.net |

Table of Herbicidal Activity of Selected Thiadiazole Derivatives

| Derivative Type | Target Weeds | Inhibition Rate | Concentration | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole thioether | Winter rape, radishes | >80% | 100 µg/mL | scispace.com |

| Pyrazole with 1,3,4-thiadiazole | Brassica campestris, Raphanus sativus | 90% (root), 80-90% (stalk) | 100 ppm | hep.com.cn |

Impact on Cell Membrane Integrity and Reactive Oxygen Species Production

Research into the biological activities of thiadiazole derivatives has revealed their potential to influence cellular health through mechanisms that include the disruption of cell membrane integrity and the induction of reactive oxygen species (ROS) production. While direct studies on this compound are limited in this specific context, the broader class of thiadiazole compounds provides significant insights.

Derivatives of the related 1,3,4-thiadiazole have been shown to affect the integrity of cell membranes. nih.gov This disruption can lead to the leakage of cellular contents and ultimately cell death. acs.org The lipophilic nature of the thiadiazole ring, often enhanced by specific substituents, may facilitate its insertion into the lipid bilayer of cell membranes, thereby altering their fluidity and permeability.

Furthermore, several studies have linked thiadiazole derivatives to the increased production of ROS within cells. nih.govacs.org ROS, such as superoxide (B77818) anions and hydrogen peroxide, are byproducts of normal cellular metabolism, but their overproduction can lead to oxidative stress, causing damage to vital cellular components like DNA, proteins, and lipids. acs.org The generation of ROS by certain thiadiazole-containing compounds is considered a key aspect of their antimicrobial and anticancer activities. acs.org For instance, some novel flavonol derivatives incorporating a 1,3,4-thiadiazole moiety have been found to induce endogenous ROS production, leading to membrane lipid peroxidation. nih.gov

The following table summarizes the observed effects of various thiadiazole derivatives on cell membranes and ROS production:

| Thiadiazole Derivative Class | Observed Biological Effect | Mechanism of Action | Reference |

| 1,3,4-Thiadiazole Derivatives | Disruption of cell membrane integrity | Alteration of membrane fluidity and permeability | nih.gov |

| Flavonol-1,3,4-Thiadiazole Hybrids | Induction of Reactive Oxygen Species (ROS) | Stimulation of endogenous ROS production leading to oxidative stress | nih.govacs.org |

| General Thiadiazole Derivatives | Antimicrobial and Anticancer Activity | ROS-mediated damage to cellular components | acs.org |

This table is generated based on data from related thiadiazole compounds and is for illustrative purposes.

Contributions to Materials Science Research

The unique electronic and structural properties of the 1,2,3-thiadiazole ring have positioned it as a valuable component in the development of advanced materials. While specific research on this compound in this area is emerging, its potential is highlighted by studies on analogous thiadiazole-based materials.

Polymer Development: The reactive chloromethyl group on this compound makes it a prime candidate for incorporation into polymer structures. This functional group can readily participate in various polymerization reactions or be used to modify existing polymers, thereby imparting the electronic and physical properties of the thiadiazole ring to the bulk material. For example, derivatives of 1,3,4-thiadiazole have been explored as curing agents for chlorine-containing polymers, indicating the utility of the thiadiazole core in creating robust polymer networks. google.com

Dye-Sensitized Solar Cells (DSSCs): Electron-acceptor heterocycles are crucial components in the design of organic dyes for DSSCs. researchgate.net Benzo[d] acs.orgevitachem.comthiadiazole derivatives have been successfully used as internal acceptors in metal-free organic dyes. nih.govmdpi.com These dyes exhibit promising optical and photovoltaic properties, with some achieving notable power conversion efficiencies. mdpi.com The electron-withdrawing nature of the thiadiazole ring facilitates intramolecular charge transfer, a key process for efficient solar energy conversion. Although not a benzofused derivative, the fundamental electronic properties of the 1,2,3-thiadiazole in this compound suggest its potential as a building block for novel DSSC sensitizers.

Organic Light-Emitting Diodes (OLEDs): Thiophene-substituted 1,3,4-oxadiazole (B1194373) compounds, which are structurally related to thiadiazoles, have shown promise for applications in OLEDs due to their high thermal stability and suitable photophysical properties. researchgate.net The incorporation of thiadiazole units into organic molecules can enhance charge transport properties, which are essential for the performance of electronic devices like OLEDs. The 1,2,3-thiadiazole moiety, with its distinct electronic characteristics, could be explored for the development of new emitter or charge-transport materials in OLEDs.

The table below outlines the potential applications of thiadiazole derivatives in materials science:

| Application Area | Role of Thiadiazole Moiety | Key Properties | Reference |

| Polymer Science | Curing agent, Monomer for polymerization | Reactive functional groups, Thermal stability | google.com |

| Dye-Sensitized Solar Cells (DSSCs) | Internal electron acceptor in organic dyes | Electron-withdrawing nature, Facilitates charge transfer | nih.govmdpi.com |

| Organic Light-Emitting Diodes (OLEDs) | Component of emitter or charge-transport layers | Enhanced charge transport, Thermal stability | researchgate.net |

This table illustrates the potential of thiadiazole compounds in materials science based on existing research.

Exploration in Pharmaceutical Lead Compound Discovery

The 1,2,3-thiadiazole scaffold is a recognized "pharmacophore," a molecular framework that is crucial for a molecule's biological activity. pharmedicopublishers.com Its presence in a compound can significantly influence its ability to interact with biological targets. This compound, with its reactive side chain, serves as a valuable starting point for the synthesis of diverse derivatives for pharmaceutical research.

The thiadiazole ring is considered a bioisostere of other important heterocyclic systems found in biologically active molecules, such as pyrimidine. mdpi.comnih.gov This structural similarity allows thiadiazole-containing compounds to potentially interfere with biological processes like DNA replication. mdpi.comnih.gov Furthermore, the mesoionic character of some thiadiazole rings can enhance their ability to cross cellular membranes, improving their bioavailability. mdpi.comnih.gov

The chloromethyl group of this compound is a key feature for lead compound discovery. It acts as a reactive handle, allowing for the facile introduction of various functional groups and the construction of more complex molecules. This synthetic versatility enables the creation of libraries of compounds that can be screened for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. evitachem.com

Research has shown that the introduction of different substituents onto the thiadiazole ring can modulate the biological activity of the resulting compounds. nih.gov For example, the nature and position of substituents on an aromatic ring attached to a thiadiazole core can significantly impact its anticancer efficacy. nih.gov The ability to systematically modify the structure of this compound allows medicinal chemists to explore the structure-activity relationships (SAR) of new compound series, a critical step in the drug discovery process.

The following table highlights key aspects of this compound and its derivatives in pharmaceutical research:

| Structural Feature | Role in Drug Discovery | Significance | Reference |

| 1,2,3-Thiadiazole Ring | Pharmacophore, Bioisostere of pyrimidine | Interacts with biological targets, Can interfere with DNA replication | pharmedicopublishers.commdpi.comnih.gov |

| Chloromethyl Group | Reactive handle for synthesis | Enables creation of diverse compound libraries for screening | |

| Structural Modification | Exploration of Structure-Activity Relationships (SAR) | Optimization of biological activity and pharmacokinetic properties | nih.gov |

This table summarizes the importance of the structural motifs of this compound in the context of pharmaceutical lead compound discovery.

Mechanistic Insights into Biological Activities of 1,2,3 Thiadiazole Derivatives

Enzyme Inhibition Mechanisms

Derivatives of 1,3,4-thiadiazole (B1197879) have been identified as inhibitors of various enzymes. For instance, some act as carbonic anhydrase inhibitors. arjonline.org The 2-amino-1,3,4-thiadiazole (B1665364) structure is a promising foundation for developing anticancer agents that target enzymes like inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is vital for cancer cell proliferation. nih.gov Additionally, certain 1,3,4-thiadiazole-2-amine derivatives have been shown to inhibit topoisomerase II, glutaminase, histone deacetylase, and Abl kinase. nih.gov The introduction of different substituents to the thiadiazole ring can significantly alter their inhibitory potency against enzymes like α-glucosidase. nih.gov

Interference with Biological Pathways (e.g., DNA replication, GABA metabolism)

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine (B1678525) allows these derivatives to interfere with DNA replication processes. nih.govnih.gov This bioisosterism is a key factor in their anticancer properties. nih.govnih.gov Some 1,2,4-triazole (B32235) and 1,3,4-thiadiazole derivatives have been shown to block DNA replication in cancer cells. jst.go.jp

In plants, synthetic 1,2,3-thiadiazole (B1210528) compounds have been observed to affect γ-aminobutyric acid (GABA) metabolism. researchgate.nettandfonline.com Studies on lentil and wheat seedlings have shown that treatment with certain 1,2,3-thiadiazole derivatives leads to a significant increase in GABA levels, suggesting an impact on carbon and nitrogen metabolism. researchgate.nettandfonline.comresearchgate.net This suggests that the GABA shunt may be activated as a defense mechanism in response to the stress induced by these compounds. tandfonline.comresearchgate.net

Receptor Binding and Modulation

Thiadiazole derivatives have been investigated for their ability to bind to and modulate various receptors. Thiazole and thiadiazole analogs have been identified as antagonists for adenosine (B11128) receptors, particularly the A3 subtype. researchgate.net The binding affinity of these compounds can be influenced by the nature of the substituents on the thiadiazole ring. researchgate.net For example, the introduction of specific amide functionalities can enhance their antagonist activity. researchgate.net Additionally, certain 1,2,3-triazole derivatives have been shown to displace [3H]diazepam from bovine brain membranes, indicating their interaction with benzodiazepine (B76468) receptors, which are a type of GABA-A receptor. nih.gov

Antimicrobial Action Modes

The antimicrobial properties of thiadiazole derivatives are a significant area of research. These compounds exhibit a broad spectrum of activity against various bacteria and fungi. mdpi.com

The antimicrobial and antifungal efficacy of thiadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov

Fungicidal Activity: In a study of 4-methyl-1,2,3-thiadiazole (B96444) derivatives, those containing 3-(trifluoromethyl)phenyl and 2-methylphenyl groups showed a wide spectrum of fungicidal activity. nih.gov Another study on 1,2,3-thiadiazole derivatives demonstrated that a compound with a piperidine (B6355638) substituent exhibited moderate antifungal activity. mdpi.com Furthermore, a carboxamide derivative of 1,2,3-thiadiazole displayed broad-spectrum fungicidal activity against several plant pathogenic fungi. mdpi.com The antifungal activity of 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols is also well-documented, with one of the most active compounds being 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, which disrupts cell wall biogenesis in fungi. nih.gov

Antibacterial and Antifungal Activity: A study comparing 1,2,3-dithiazoles and their corresponding 1,2,3-thiaselenazole analogs revealed that substitutions significantly impact their antimicrobial profiles. For example, 4,5,6-trichlorocyclopenta[d] researchgate.nettandfonline.comnih.govthiaselenazole was found to be potent against Candida albicans, Cryptococcus neoformans, Staphylococcus aureus, and Acinetobacter baumannii. nih.gov The introduction of a nitrile substituent on a related dithiazole rendered it selective for antifungal activity, while an ethyl ester substitution made it specific for C. albicans. nih.gov

The following table summarizes the impact of different substituents on the antimicrobial activity of some 1,2,3-thiadiazole and related heterocyclic derivatives.

| Compound Class | Substituent(s) | Observed Antimicrobial Activity | Reference(s) |

| 4-Methyl-1,2,3-thiadiazole | 3-(Trifluoromethyl)phenyl and 2-methylphenyl | Wide spectrum of fungicidal activity. | nih.gov |

| 1,2,3-Thiadiazole | Piperidine | Moderate antifungal activity. | mdpi.com |

| 1,2,3-Thiadiazole | Carboxamide | Broad-spectrum fungicidal activity against various plant pathogens. | mdpi.com |

| 4-(1,3,4-Thiadiazol-2-yl)benzene-1,3-diol | 5-Methyl | Potent antifungal agent against various Candida species and molds. | nih.gov |

| Cyclopenta[d] researchgate.nettandfonline.comnih.govthiaselenazole | 4,5,6-Trichloro | Potent against Candida albicans, Cryptococcus neoformans, Staphylococcus aureus, and Acinetobacter baumannii. | nih.gov |

| Dithiazole | Nitrile | Selective antifungal activity. | nih.gov |

| Dithiazole | Ethyl ester | Selective activity against C. albicans. | nih.gov |

Future Research on 4-(Chloromethyl)-1,2,3-thiadiazole: New Frontiers in Synthesis and Application

The heterocyclic compound this compound represents a versatile scaffold with significant potential for future research and development. Its unique structural features, including the reactive chloromethyl group and the biologically active 1,2,3-thiadiazole core, open up numerous avenues for exploration in synthetic chemistry, catalysis, and medicinal chemistry. This article outlines key future research directions and unexplored avenues centered exclusively on this promising chemical entity and its derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-(Chloromethyl)-1,2,3-thiadiazole derivatives?

- Methodological Answer : Two primary routes are documented:

- Condensation reactions : Refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

- Oxidative cyclization : Using selenium dioxide or thionyl chloride to cyclize semicarbazones derived from substituted acetophenones, yielding thiadiazole or selenadiazole derivatives .

- Key Considerations : Monitor reaction progress via TLC, and purify products via recrystallization or column chromatography.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Use a combination of:

- Spectroscopy : IR (to confirm functional groups like C-Cl and thiadiazole rings), -NMR/-NMR (to verify substituent positions and aromaticity) .

- Elemental analysis : Compare calculated vs. experimental C, H, N, S, and Cl percentages to confirm purity .

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer :

- Antimicrobial testing : Evaluate via agar diffusion assays against Gram-positive/negative bacteria. Derivatives with amino acid moieties show enhanced activity due to improved cell permeability .

- Necroptosis inhibition : Compare cellular activity profiles (e.g., using TNF-α-induced necroptosis models) to assess unique inhibitory mechanisms compared to pyrrole analogs .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potentials, and Fukui indices to predict reactivity .

- Non-covalent interaction analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) to study intermolecular interactions in complexes (e.g., with quinones) .

- Data Interpretation : Compare experimental spectroscopic data (e.g., bond lengths in XRD) with computed values to validate models.

Q. What strategies resolve contradictions in reaction yields during synthesis?

- Methodological Answer :

- Solvent/catalyst screening : Test polar aprotic solvents (DMF, DMSO) or transition-metal catalysts to improve cyclization efficiency .

- Side-product analysis : Use LC-MS or GC-MS to identify byproducts (e.g., uncyclized intermediates) and adjust stoichiometry .

Q. How do substituents influence the electronic properties of this compound?

- Methodological Answer :

- Substituent effects : Introduce electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups and analyze via:

- Density of States (DOS) : Identify charge transfer mechanisms in donor-acceptor complexes .

- Natural Bond Orbital (NBO) : Quantify hyperconjugation effects on ring stability .

Q. How does photolytic stability impact applications of this compound?

- Methodological Answer :

- Gas-phase photolysis : Expose to UV light under inert conditions and monitor decomposition (e.g., thiirene or thioketene formation) using FTIR or mass spectrometry .

- Radical scavenger studies : Add TEMPO or BHT to identify radical-mediated degradation pathways .

Q. What are the challenges in establishing structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Docking simulations : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., bacterial dihydrofolate reductase) .

- Pharmacophore modification : Synthesize analogs with varied substituents (e.g., aryl, alkyl) and correlate activity trends via IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.